molecular formula C11H10FNO3 B13161669 2-(8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid

2-(8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid

Cat. No.: B13161669
M. Wt: 223.20 g/mol
InChI Key: ZQJYNWYWUVVVGU-UHFFFAOYSA-N
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Description

2-(8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a fluorine atom at the 8th position and an acetic acid moiety attached to the 4th position of the tetrahydroquinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a nucleophilic substitution reaction using chloroacetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chloroacetic acid in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline-2,4-dione derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Ester or amide derivatives of quinoline.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex quinoline derivatives.

    Biology: For its potential antimicrobial and antiviral activities.

    Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer and infectious diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    2-(8-Fluoro-3-(2-methoxy-5-(trifluoromethyl)phenyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)acetic acid: A similar compound with a methoxy and trifluoromethyl group.

    4-Hydroxy-2-quinolones: Compounds with similar quinoline structures but different functional groups.

Uniqueness

2-(8-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid is unique due to the presence of the fluorine atom and the acetic acid moiety, which may confer specific biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C11H10FNO3

Molecular Weight

223.20 g/mol

IUPAC Name

2-(8-fluoro-2-oxo-3,4-dihydro-1H-quinolin-4-yl)acetic acid

InChI

InChI=1S/C11H10FNO3/c12-8-3-1-2-7-6(5-10(15)16)4-9(14)13-11(7)8/h1-3,6H,4-5H2,(H,13,14)(H,15,16)

InChI Key

ZQJYNWYWUVVVGU-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=CC=C2)F)NC1=O)CC(=O)O

Origin of Product

United States

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